1,1,1-Trichloroacetone

Cytotoxicity Disinfection Byproducts In Vitro Toxicology

1,1,1-Trichloroacetone (CAS 918-00-3) is a trihalogenated acetone derivative with the molecular formula CH3COCCl3 and a molecular weight of 161.41 g/mol. It exists as a colorless to light yellow clear liquid with a density of 1.43–1.475 g/cm³ and a boiling point of 134–149°C.

Molecular Formula C3H3Cl3O
Molecular Weight 161.41 g/mol
CAS No. 918-00-3
Cat. No. B165163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trichloroacetone
CAS918-00-3
Synonyms1,1,1-TCP
1,1,1-trichloro-2-propanone
1,1,1-trichloroacetone
Molecular FormulaC3H3Cl3O
Molecular Weight161.41 g/mol
Structural Identifiers
SMILESCC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3
InChIKeySMZHKGXSEAGRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ethyl alcohol and ethyl ether
In water, 7.45X10+3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trichloroacetone CAS 918-00-3: A Chlorinated Acetone Analogue with Quantifiable Reactivity Differentiation


1,1,1-Trichloroacetone (CAS 918-00-3) is a trihalogenated acetone derivative with the molecular formula CH3COCCl3 and a molecular weight of 161.41 g/mol [1]. It exists as a colorless to light yellow clear liquid with a density of 1.43–1.475 g/cm³ and a boiling point of 134–149°C . The compound features a trichloromethyl group (-CCl3) adjacent to the carbonyl carbon, whose electron-withdrawing effect substantially increases carbonyl electrophilicity relative to non-halogenated or less halogenated acetone analogues . This structural feature underpins its differentiated reactivity in nucleophilic addition, in situ dioxirane generation, and acyl transfer reactions, distinguishing it from related halogenated ketones.

Why 1,1,1-Trichloroacetone Cannot Be Arbitrarily Substituted with Other Chloroacetones


Generic substitution among chlorinated acetones is not scientifically valid due to pronounced differences in electronic environment, steric accessibility, and metabolic stability that directly govern reaction kinetics and biological fate. The trichloromethyl group in 1,1,1-trichloroacetone exerts a substantially stronger electron-withdrawing effect (-I effect) than the chloromethyl or dichloromethyl moieties in mono- or dichloroacetone analogues, producing quantifiable differences in carbonyl electrophilicity and nucleophilic addition rates . Furthermore, the geminal trichloromethyl configuration yields distinct physicochemical properties—including dielectric constant (ε ≈ 10.37) and vaporization enthalpy (37.2 ± 3.0 kJ/mol)—that differ meaningfully from the 1,1,3-regioisomer, affecting distillation behavior and formulation stability [1]. These quantifiable differences manifest across multiple assay systems, as documented in the evidence below.

Quantitative Comparative Evidence: 1,1,1-Trichloroacetone vs. Chloroacetone, 1,1,3-Trichloroacetone, Hexachloroacetone, and Acetone


CHO Cell Cytotoxicity: 1,1,1-Trichloroacetone Is ~52-Fold Less Cytotoxic Than Chloroacetone and ~15-Fold Less Cytotoxic Than 1,1,3-Trichloroacetone

In a standardized CHO cell cytotoxicity assay, 1,1,1-trichloroacetone exhibited an LC50 of 222 ± 7.7 μM, which is approximately 52-fold less cytotoxic than chloroacetone (LC50: 4.3 ± 0.22 μM) and roughly 34-fold less cytotoxic than 1,1,3-trichloropropanone (LC50: 6.6 ± 0.46 μM). It is also approximately 15-fold less cytotoxic than hexachloroacetone (LC50: 3269 ± 344 μM) [1]. This sharply attenuated cytotoxicity profile distinguishes 1,1,1-trichloroacetone from other halogenated ketones in the same structural class.

Cytotoxicity Disinfection Byproducts In Vitro Toxicology

In Situ Dioxirane Epoxidation: 1,1,1-Trichloroacetone Enhances Reaction Rate 4–10-Fold vs. Acetone and Reduces Oxone™ Loading

In the asymmetric epoxidation of cinnamic acid derivatives using in situ generated dioxiranes, the use of 1.1 equivalents of 1,1,1-trichloroacetone (TCA) enhances the reaction rate by 4–10-fold compared to unsubstituted acetone under otherwise identical conditions [1]. This rate enhancement is accompanied by a measurable reduction in required Oxone™ (potassium peroxymonosulfate) loading [1]. The study systematically compared monochloroacetone (MCA), 1,1-dichloroacetone (DCA), and 1,1,1-trichloroacetone (TCA), demonstrating that both Oxone™ loading and reaction time decrease progressively with increasing chlorine substitution on the acetone framework.

Asymmetric Epoxidation Dioxirane Catalysis Organic Synthesis

Clastogenic Activity Profile: 1,1,1-Trichloroacetone Produces Higher Chromosomal Aberration Frequency Than 1,1,3-Trichloroacetone Despite Lower Cytotoxicity

A direct comparative genotoxicity study evaluated both 1,1,1- and 1,1,3-trichloroacetone isomers in a chromosomal aberration assay using CHO cells [1]. While 1,1,3-TCA was more cytotoxic to CHO cells, 1,1,1-TCA resulted in a higher proportion of cells with structural chromosomal aberrations [1]. Both compounds induced significant increases in aberrations in the presence and absence of rat S9 metabolic activation, but the clastogenic activities of both were reduced in assays conducted with metabolic activation. Neither compound induced significant increases in micronucleated polychromatic erythrocytes in mouse bone marrow after oral gavage.

Genotoxicity Chromosomal Aberration CHO Cell Assay

Electrochemical Synthesis Selectivity: 1,1,1-Trichloroacetone Forms in Good Yield from Monochloroacetone and 1,1-Dichloroacetone in Carbonate Buffer

An electrochemical study demonstrated that the chlorination of monochloroacetone and 1,1-dichloroacetone in carbonate buffer solution leads selectively to 1,1,1-trichloroacetone in good yield [1]. This contrasts with the direct electrochemical chlorination of acetone in aqueous hydrochloric acid, which produces a mixture of mono- and dichloro derivatives whose ratio depends on the current passed. The carbonate buffer system provides a defined route to the 1,1,1-isomer with favorable selectivity.

Electrochemical Synthesis Chlorination Process Chemistry

Acylation of Primary and Secondary Amides: 1,1,1-Trichloroacetone Functions as an Effective α,α,α-Trichloromethylcarbonyl Acylating Reagent

1,1,1-Trichloroacetone has been demonstrated to function as an effective acylating reagent for primary and secondary amides in alkaline medium [1]. This reactivity places it within a defined class of α,α,α-trichloromethylcarbonyl compounds—including chloral, trichloroacetophenone, and benzyltrichloromethyl acetate—that serve as acyl donors under basic conditions. The trichloromethylcarbonyl moiety enables acyl transfer chemistry that is not accessible with less halogenated ketones due to differences in leaving group ability and electrophilic activation.

Acylating Reagent Amide Functionalization Synthetic Methodology

Validated Application Scenarios for 1,1,1-Trichloroacetone Based on Comparative Performance Evidence


Asymmetric Epoxidation Catalyst Precursor for Pharmaceutical Intermediate Synthesis

Based on direct comparative evidence showing a 4–10-fold rate enhancement over acetone in the in situ dioxirane-mediated asymmetric epoxidation of cinnamic acid derivatives [1], 1,1,1-trichloroacetone is specifically suited for the synthesis of chiral α,β-epoxy carbonyls, including key intermediates for diltiazem hydrochloride [1]. The reduced Oxone™ loading requirement further supports its use in cost-sensitive pharmaceutical process development where reaction efficiency and oxidant consumption are critical parameters.

Reference Standard and Calibrant for Haloketone Disinfection Byproduct Analysis in Water Quality Monitoring

Given the quantifiable LC50 value of 222 ± 7.7 μM in CHO cells—which differs by more than 50-fold from chloroacetone and 34-fold from 1,1,3-trichloropropanone [1]—1,1,1-trichloroacetone serves as an essential analytical reference standard for the identification and quantification of specific haloketone disinfection byproducts in drinking water. Its sharply attenuated cytotoxicity relative to structurally similar haloketones makes unambiguous compound identification critical for accurate risk assessment, necessitating authentic reference material rather than class-level surrogates.

Mechanistic Genotoxicity Studies Requiring Isomer-Specific Test Articles

The direct head-to-head genotoxicity comparison demonstrating that 1,1,1-trichloroacetone produces a higher frequency of chromosomal aberrations than 1,1,3-trichloroacetone despite lower cytotoxicity [1] establishes its specific utility as a test article in structure-activity relationship studies of halogenated ketone clastogenicity. Researchers investigating mechanisms of chemical-induced chromosomal damage require authentic 1,1,1-trichloroacetone to avoid confounding results that would arise from isomeric cross-contamination or substitution with the 1,1,3-isomer.

Electrochemical Synthesis Process Development and Scale-Up

The demonstrated selective formation of 1,1,1-trichloroacetone in good yield from monochloroacetone and 1,1-dichloroacetone precursors under electrochemical conditions in carbonate buffer [1] supports its use as a target compound in electrochemical process development and scale-up studies. This validated synthetic route provides a defined electrochemical pathway that distinguishes 1,1,1-trichloroacetone from the product mixtures obtained from direct acetone chlorination, making it a relevant benchmark for electrochemical halogenation methodology development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1-Trichloroacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.